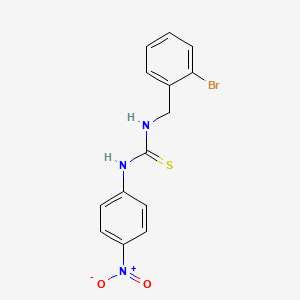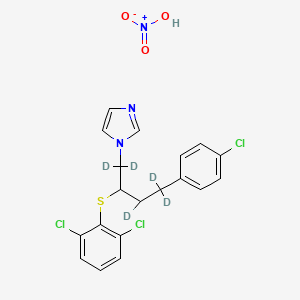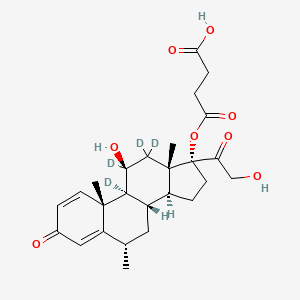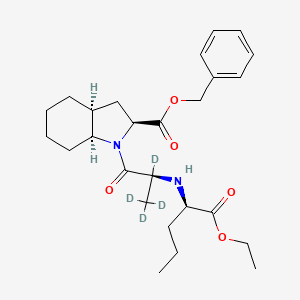
(1R) Perindopril benzyl ester-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R) Perindopril benzyl ester-d4 is a deuterated derivative of (1R) Perindopril benzyl ester. This compound is primarily used in scientific research and is known for its high purity and stability. The molecular formula of this compound is C26H34D4N2O5, and it has a molecular weight of 462.61 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R) Perindopril benzyl ester-d4 involves the incorporation of deuterium atoms into the (1R) Perindopril benzyl ester molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high yield and purity. The production methods are designed to be efficient and cost-effective while maintaining the integrity of the compound .
化学反応の分析
Types of Reactions
(1R) Perindopril benzyl ester-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of an oxidized derivative, while reduction may yield a reduced form of the compound .
科学的研究の応用
(1R) Perindopril benzyl ester-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and interactions of perindopril in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of perindopril in the body.
Industry: Applied in the development and testing of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of (1R) Perindopril benzyl ester-d4 is similar to that of perindopril. It acts as a prodrug that is metabolized in the body to its active form, perindoprilat. Perindoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, perindoprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure .
類似化合物との比較
Similar Compounds
Perindopril: The non-deuterated form of (1R) Perindopril benzyl ester-d4.
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A non-sulfhydryl ACE inhibitor used to treat hypertension and heart failure.
Uniqueness
The uniqueness of this compound lies in its deuterated nature, which provides enhanced stability and allows for more precise tracing in metabolic studies. This makes it a valuable tool in scientific research, particularly in studies involving the pharmacokinetics and pharmacodynamics of perindopril .
特性
分子式 |
C26H38N2O5 |
|---|---|
分子量 |
462.6 g/mol |
IUPAC名 |
benzyl (2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
InChI |
InChI=1S/C26H38N2O5/c1-4-11-21(25(30)32-5-2)27-18(3)24(29)28-22-15-10-9-14-20(22)16-23(28)26(31)33-17-19-12-7-6-8-13-19/h6-8,12-13,18,20-23,27H,4-5,9-11,14-17H2,1-3H3/t18-,20-,21+,22-,23-/m0/s1/i3D3,18D |
InChIキー |
ZNAYHAPFFQRGES-PDWVIZMOSA-N |
異性体SMILES |
[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3)(C([2H])([2H])[2H])N[C@H](CCC)C(=O)OCC |
正規SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


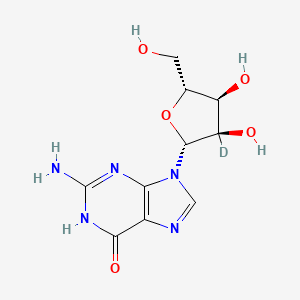
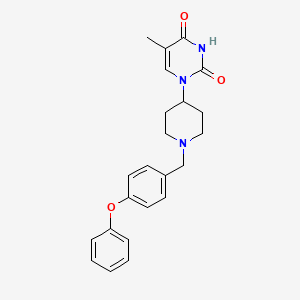
![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)


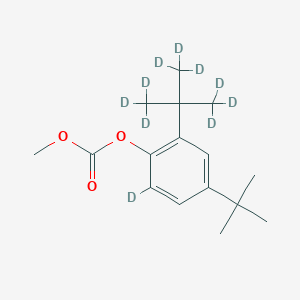
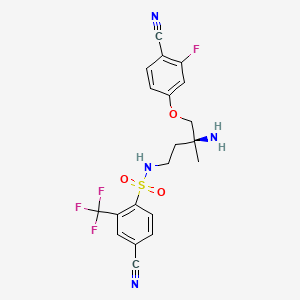
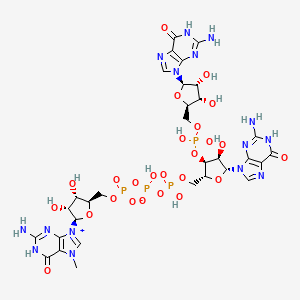
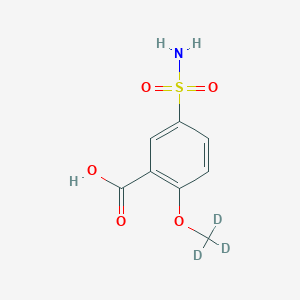
![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)
